molecular formula C6H6N4O B085510 6-Methoxypurine CAS No. 1074-89-1

6-Methoxypurine

Cat. No. B085510
CAS RN: 1074-89-1
M. Wt: 150.14 g/mol
InChI Key: GOILPRCCOREWQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Methoxypurine can be synthesized through various chemical pathways. A notable approach involves the cross-coupling reactions of 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine with diverse organometallic reagents to yield 2-amino-6-arylpurines, 6-alkyl-2-aminopurines, and 2-amino-6-hetarylpurines (Česnek, Hocek, & Holý, 2000). Additionally, N-methoxy-9-methyl-9H-purin-6-amines have been synthesized by N-methylation of known 6-chloropurines, indicating the flexibility in modifying the purine core for various applications (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of 6-methoxypurine has been elucidated through crystallization studies, revealing its ability to form hydrates under different conditions. For instance, 6-methoxypurine crystallizes from N,N-methylformamide as the hemihydrate and from water as the trihydrate, showcasing its interaction with water molecules and the flexibility of its molecular structure (Fridman, Kapon, & Kaftory, 2004).

Chemical Reactions and Properties

6-Methoxypurine undergoes various chemical reactions, demonstrating a complex behavior in aqueous acidic hydrolysis, leading to a diverse set of products. This complexity is highlighted by the formation of complex mixtures from the hydrolytic behavior of 6-methoxypurines, which contradicts the common belief about its reactivity (Wong & Fuchs, 1974). Moreover, 6-methoxypurines are involved in cross-coupling reactions and cyclopropanations, further expanding the scope of its chemical versatility (Kuchař et al., 2008).

Physical Properties Analysis

The physical properties of 6-methoxypurine, such as its solubility and crystallization behavior, are influenced by its molecular structure. Its ability to form different hydrates under varying conditions is a key aspect of its physical characteristics, impacting its solubility and interactions with solvents (Fridman, Kapon, & Kaftory, 2004).

Scientific Research Applications

1. Application in T-Cell Malignancies

  • Summary of the Application : 2-Amino-6-methoxypurine arabinoside (506U) is a water-soluble prodrug converted to guanine arabinoside (ara-G) by adenosine deaminase. It has been shown to be an effective agent against the growth of T-cell lines and freshly isolated human T-leukemic cells .
  • Methods of Application/Experimental Procedures : 506U is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase and is phosphorylated by mitochondrial deoxyguanosine kinase at a rate 4% that of ara-G phosphorylation .
  • Results/Outcomes : 506U was selective for transformed T over B cells and also inhibited growth in two of three monocytic lines tested. 506U given i.v. to cynomolgus monkeys was rapidly converted to ara-G; the ara-G had a half-life of approximately 2 hours. 506U had in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice .

2. Application as an Anti-VZV Agent

  • Summary of the Application : 6-Methoxypurine arabinoside (ara-M) has been found to be a selective and potent inhibitor of varicella-zoster virus (VZV) .
  • Methods of Application/Experimental Procedures : Ara-M was the most efficient substrate for VZV-encoded thymidine kinase and was not detectably phosphorylated by any of the three major mammalian nucleoside kinases .
  • Results/Outcomes : Ara-M was the most potent, with 50% inhibitory concentrations ranging from 0.5 to 3 microM against eight strains of VZV. This activity was selective. The ability of ara-M to inhibit the growth of a variety of human cell lines was at least 30-fold less than its ability to inhibit the virus .

3. Application in Bacterial Research

  • Summary of the Application : Modified nucleoside triphosphates, including 6-methoxypurine, are invaluable tools to probe bacterial enzymatic mechanisms, develop novel genetic material, and engineer drugs and proteins with new functionalities .
  • Methods of Application/Experimental Procedures : The addition of pseudoisocytidine and 6-methoxypurine dNTPs into a DNA fragment by Kf(exo-) followed by DNA amplification lead to interconversion of the G–C and A–T base pairs and, thus, created a point mutation .
  • Results/Outcomes : Modified NTPs have long been exploited to study and evolve complex bacterial enzymatic mechanisms such as transcription, translation and protein activity. They are critical to advance our fundamental knowledge of bacterial protein machinery .

4. Application in Cytotoxic Activity Research

  • Summary of the Application : A 6-methoxypurine bearing a chloromethyl vinylic dibromide moiety (compound 14) exhibited excellent cytotoxic activity .
  • Methods of Application/Experimental Procedures : The study involved the synthesis of a 6-methoxypurine compound with a chloromethyl vinylic dibromide moiety .
  • Results/Outcomes : The synthesized compound exhibited excellent cytotoxic activity. This is the first report of activity in such a molecule and hence has potential for further exploration .

Safety And Hazards

6-Methoxypurine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-methoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOILPRCCOREWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148041
Record name 6-Methoxypurine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypurine

CAS RN

1074-89-1
Record name 6-Methoxy-9H-purine
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Record name 6-Methoxypurine
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Record name 6-Methoxypurine
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Record name 6-Methoxypurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
949
Citations
DR Averett, GW Koszalka, JA Fyfe… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… The simplest of the series, 6-methoxypurine arabinoside (ara-M), was the most potent, with … , the arabinosides of adenine and 6-methoxypurine were equipotent but not equally selective, …
Number of citations: 72 journals.asm.org
CU Lambe, DR Averett, MT Paff, JE Reardon… - Cancer research, 1995 - AACR
… Averett, DR, Koszalka, GW, Fyfe, JA, Roberts, GB, Purifoy, DJM, and Krenitsky, TA 6-Methoxypurine arabinoside as a selective and potent inhibitor of varicella-zoster virus. Antimicrob. …
Number of citations: 143 aacrjournals.org
WJ Cook, GL Gartland, CE Bugg - Acta Crystallographica Section B …, 1980 - scripts.iucr.org
… We determined the crystal structure of 6-methoxypurine riboside to obtain information about … Conformation of 6-methoxypurine riboside (a) nucleoside A, (c) nucleoside B. Nonhydrogen …
Number of citations: 12 scripts.iucr.org
I Hirao, M Kimoto, S Yamakage, M Ishikawa… - Bioorganic & medicinal …, 2002 - Elsevier
… of the two isomers in solution, and the 2′-deoxyribonucleoside triphosphate of pseudoisocytosine (PIC) was incorporated into DNA opposite both guanine and 6-methoxypurine …
Number of citations: 21 www.sciencedirect.com
TC Burnette, GW Koszalka, TA Krenitsky… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… metabolites: 6-methoxypurine and two unknowns (designated Met-A and Met-B) (Table 2). The metabolite with a retention time corresponding to that of 6-methoxypurine was detected in …
Number of citations: 15 journals.asm.org
J Danner, GK Helmkamp - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1971 - Elsevier
… A significant result of the study of excess purine on the chemical shift of 6methoxypurine protons was the effect on peak separation (Fig. I). These data show that a crossover point …
Number of citations: 9 www.sciencedirect.com
N Fridman, M Kapon, M Kaftory - Acta Crystallographica Section C …, 2004 - scripts.iucr.org
6-Methoxypurine crystallizes from N,N-methylformamide as the hemihydrate, C6H6N4O·0.5H2O, and from water as the trihydrate, C6H6N4O·3H2O. Both forms crystallize in the triclinic …
Number of citations: 3 scripts.iucr.org
KK Ogilvie, HR Hanna - Canadian journal of chemistry, 1984 - cdnsciencepub.com
… In this report we wish to describe the preparation of the 6-methoxypurine and 6-methoxyguanine compounds 4, 11, and 12. In the latter case we have found that the N-7 isomer rapidly …
Number of citations: 29 cdnsciencepub.com
LA Jones, AR Moorman, SD Chamberlain… - Journal of Medicinal …, 1992 - ACS Publications
6-Methoxypurine arabinoside (9-/SD-arabinofuranosyl-6-methoxy-97í-purine, 1) has potent andselective activity against varicella-zoster virus invitro. An unfavorable metabolic profile …
Number of citations: 22 pubs.acs.org
CL Burns, MH St. Clair, LW Frick… - Journal of medicinal …, 1993 - ACS Publications
… The best substrate in this series was 6-methoxypurine 2,,3,-dideoxynucleoside (1); however, the rate of dealkoxylation of 100 µ 1 was 0.17 % of the rate of deamination of 100 µ 2,,3/-…
Number of citations: 31 pubs.acs.org

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